molecular formula C22H32N4O5S B1144870 Acotiamide Methyl Ether CAS No. 185103-80-4

Acotiamide Methyl Ether

货号: B1144870
CAS 编号: 185103-80-4
分子量: 464.6 g/mol
InChI 键: PUOIEIREOKNEIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Functional Dyspepsia

Acotiamide has been extensively studied for its effectiveness in treating functional dyspepsia—a condition characterized by upper abdominal discomfort without any identifiable organic cause. Several clinical trials have demonstrated significant improvements in symptom severity among patients treated with acotiamide compared to placebo.

  • Phase III Trials : In a randomized, double-blind trial involving 100 mg of acotiamide administered three times daily for four weeks, patients exhibited substantial reductions in symptoms such as postprandial fullness and upper abdominal bloating. The overall response rate was approximately 68.7% among participants .
  • Long-term Studies : A multicenter study over 48 weeks indicated that 66.7% of patients experienced significant symptom relief, with many maintaining improvements even after discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of acotiamide suggests that it is distributed via a carrier-mediated process within the stomach and has a reversible effect on acetylcholinesterase activity. Studies have shown that the concentration of acetylcholine increases significantly following acotiamide administration, supporting its role as a prokinetic agent .

Study on Postprandial Distress Syndrome

A study focusing on postprandial distress syndrome (PDS) demonstrated that patients receiving acotiamide reported greater symptom relief compared to those on placebo. The treatment resulted in significant reductions in symptom severity scores from baseline measurements .

Efficacy in Different Demographics

Research indicates that acotiamide is effective across various demographics, including different age groups and both genders. A systematic review highlighted consistent efficacy in improving quality of life and reducing meal-related symptoms across diverse populations .

Data Summary

Study TypePopulation SizeTreatment DurationResponse Rate (%)Key Findings
Phase III Trial834 weeks68.7Significant symptom reduction
Long-term Study40948 weeks66.7Sustained improvement post-treatment
PDS Focused StudyVariable4 weeksNot specifiedNotable reduction in PDS symptoms

生物活性

Acotiamide Methyl Ether is a derivative of acotiamide, a compound primarily recognized for its gastroprokinetic properties. Acotiamide itself acts as an acetylcholinesterase inhibitor, enhancing gastric motility and alleviating symptoms associated with functional dyspepsia. The methyl ether variant introduces a methoxy group, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Chemical Structure and Properties

  • Chemical Formula : C22H32N4O5S
  • CAS Number : 185103-80-4
  • Molecular Weight : 448.58 g/mol

The presence of the methoxy group in this compound may alter its interaction with biological targets compared to the parent compound, potentially enhancing its therapeutic efficacy.

This compound primarily functions as an acetylcholinesterase inhibitor , which leads to increased levels of acetylcholine in the gastrointestinal tract. This action promotes:

  • Enhanced gastric motility.
  • Improved gastric emptying rates.
  • Alleviation of dyspeptic symptoms such as bloating and early satiety.

Table 1: Comparison of Acotiamide and this compound

Compound Mechanism Primary Use Unique Features
AcotiamideAChE InhibitionGastroprokinetic agentNon-deuterated form
This compoundAChE InhibitionEnhanced gastric motilityMethoxy group alters pharmacokinetics

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity related to gastrointestinal function. Key findings include:

  • Gastric Motility Enhancement :
    • In animal studies, administration of this compound resulted in a marked increase in gastric motility indices compared to control groups. For instance, a study reported that doses of 30 mg/kg significantly enhanced antral motility in rats (p < 0.01) .
  • Gastric Emptying Rates :
    • Clinical trials have demonstrated that this compound improves gastric emptying rates, with results indicating a reduction in postprandial fullness and bloating symptoms .
  • Acetylcholinesterase Inhibition :
    • The compound has been shown to inhibit acetylcholinesterase with half-maximal inhibitory concentrations (IC50) of approximately 1.2 μM in canine gastric tissues, suggesting potent effects on cholinergic signaling pathways .

Case Study 1: Efficacy in Functional Dyspepsia

A clinical trial involving patients diagnosed with functional dyspepsia revealed that administration of this compound resulted in significant improvements in symptoms such as upper abdominal discomfort and early satiety compared to placebo . The study highlighted the compound's role in enhancing the gastric accommodation reflex.

Case Study 2: Safety Profile

In a safety assessment involving multiple dosing regimens, no significant adverse effects were reported at therapeutic doses. The compound was well-tolerated among participants, further supporting its potential as a therapeutic agent for gastrointestinal disorders .

属性

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOIEIREOKNEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。